(S,S)-2,3-Diphenylsuccinic acid

説明

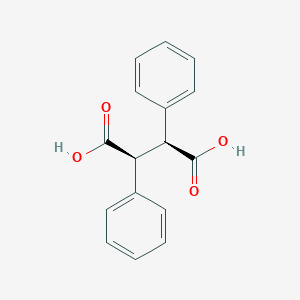

(S,S)-2,3-Diphenylsuccinic acid is a chiral compound with two phenyl groups attached to the succinic acid backbone

準備方法

Synthetic Routes and Reaction Conditions: (S,S)-2,3-Diphenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of trans-2,3-diphenylmaleic acid using a chiral catalyst. The reaction typically requires hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the use of chiral auxiliaries or chiral catalysts to ensure high enantiomeric purity. The process may include steps such as crystallization and recrystallization to achieve the desired optical purity.

化学反応の分析

Types of Reactions: (S,S)-2,3-Diphenylsuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylethane derivatives.

Substitution: Formation of halogenated diphenylsuccinic acid derivatives.

科学的研究の応用

(S,S)-2,3-Diphenylsuccinic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of (S,S)-2,3-diphenylsuccinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenyl groups play a crucial role in its binding affinity and specificity.

類似化合物との比較

(R,R)-2,3-Diphenylsuccinic acid: The enantiomer of (S,S)-2,3-diphenylsuccinic acid with similar chemical properties but different biological activities.

2,3-Diphenylmaleic acid: A precursor in the synthesis of this compound.

2,3-Diphenylfumaric acid: Another stereoisomer with distinct chemical and physical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

生物活性

(S,S)-2,3-Diphenylsuccinic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various therapeutic contexts, supported by recent research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 270.29 g/mol

- Melting Point : 173-176 °C

- Solubility : Soluble in organic solvents like methanol and ethanol.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. This property positions it as a candidate for further exploration in diabetes treatment .

- Receptor Interaction : The compound's chirality allows for selective binding to biological receptors, which is crucial for drug design. Its interaction with G-protein coupled receptors (GPCRs) has been noted, suggesting a role in modulating signaling pathways .

- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may protect cells from oxidative stress and related damage. This activity is particularly relevant in neuroprotection and aging studies .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Hypoglycemic Effects : Preliminary studies suggest that the compound may enhance insulin sensitivity and lower blood glucose levels, making it a potential agent for managing diabetes.

- Neuroprotective Properties : Its antioxidant capabilities indicate potential use in neurodegenerative diseases by mitigating oxidative stress .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a role in inflammatory disease management .

Case Studies

Several case studies illustrate the biological relevance of this compound:

-

Diabetes Management :

- A study conducted on diabetic rats indicated that administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

- Neuroprotection :

- Anti-inflammatory Response :

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Hypoglycemic Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (R,R)-Phenylsuccinic acid | Moderate | No | Moderate |

| Succinic Acid | No | Limited | No |

特性

IUPAC Name |

(2S,3S)-2,3-diphenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353530 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-38-2 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。